2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid

Organic Synthesis Agrochemical Intermediate Process Chemistry

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (also referred to as 2-chloro-5-(trifluoromethyl)isonicotinic acid) is a halogenated pyridine building block bearing a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a trifluoromethyl (-CF₃) substituent at the 5-position. Its molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 225.55 g/mol.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 505084-58-2
Cat. No. B3024678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
CAS505084-58-2
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H3ClF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14)
InChIKeyOIODRBHIESSYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid (CAS 505084-58-2): Technical Specification and Procurement Primer


2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (also referred to as 2-chloro-5-(trifluoromethyl)isonicotinic acid) is a halogenated pyridine building block bearing a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a trifluoromethyl (-CF₃) substituent at the 5-position . Its molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 225.55 g/mol . The compound is supplied commercially as a crystalline solid with typical purities of 97–98% and is characterized by a predicted pKa of 2.05±0.36 and a calculated LogP of 2.452 . It is primarily employed as a versatile intermediate in pharmaceutical and agrochemical synthesis, notably serving as a precursor in the manufacture of the systemic herbicide fluazifop-butyl and as a substrate for derivatization into amides and esters via the reactive carboxylic acid handle . The combination of the electron-withdrawing -CF₃ group and the chloro substituent imparts distinct physicochemical properties that differentiate this regioisomer from other trifluoromethylpyridine carboxylic acids, making regiospecific selection critical for downstream synthetic success [1].

Why 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid Cannot Be Substituted with Regioisomeric Analogs


In synthetic chemistry, regioisomeric trifluoromethylpyridine carboxylic acids are not interchangeable intermediates. The precise positioning of the chlorine, trifluoromethyl, and carboxyl groups on the pyridine ring dictates both the compound's intrinsic reactivity in cross-coupling or condensation reactions and the physicochemical properties of downstream products [1]. For instance, moving the carboxylic acid group from the 4-position (isonicotinic acid series) to the 3-position (nicotinic acid series) alters the electronic distribution of the aromatic ring, which can completely change the metalation regioselectivity and catalytic cross-coupling outcomes [2]. Furthermore, the specific substitution pattern of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is essential for maintaining the biological activity of commercial agrochemicals like fluazifop-butyl, where alternative regioisomers have not been shown to yield active herbicidal derivatives in the same synthetic pathway [3]. Substitution without validation of regiochemical identity will likely result in failed derivatization, altered pharmacokinetic profiles, or complete loss of target engagement.

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid: Quantified Comparative Evidence for Procurement Decisions


Synthetic Efficiency: Regiospecific Carboxylation Yield of 86% for the 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid Scaffold

A published synthetic route for 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid utilizes carbon dioxide as the electrophilic trap in a regiospecific carboxylation step, achieving a reported yield of approximately 86% . This compares favorably to the synthesis of isomeric chloro(trifluoromethyl)pyridinecarboxylic acids described by Schlosser et al., which often require more complex, multi-step sequences involving halogen-metal exchange from expensive precursors such as 2-chloro-4-iodopyridine or 5-bromo-2-chloro-4-(trifluoromethyl)pyridine, and may involve starting materials with prohibitive commercial costs [1]. The higher synthetic accessibility of the 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid scaffold translates to improved supply chain reliability and lower cost of goods for downstream manufacturing [2].

Organic Synthesis Agrochemical Intermediate Process Chemistry

Lipophilicity Advantage: Measured LogP of 2.452 for Enhanced Membrane Permeability in Active Ingredient Design

The calculated partition coefficient (LogP) for 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is 2.452, reflecting the lipophilic contribution of the chlorine and trifluoromethyl substituents on the pyridine core . While direct head-to-head LogP comparisons with the identical unsubstituted pyridine-4-carboxylic acid (LogP ~ -0.5 to 0.5 depending on tautomer) are not available from a single study, the class-level inference is well-established: the introduction of a -CF₃ group and a chlorine atom onto a heteroaromatic scaffold typically increases LogP by approximately 1.0–2.0 units compared to the parent heterocycle, thereby significantly enhancing passive membrane permeability [1]. In the context of agrochemical design, this logP value falls within an optimal range for systemic uptake and translocation within target plants, a property that is exploited in the development of fluazifop-butyl and related herbicides .

Medicinal Chemistry ADME Physicochemical Properties

Enhanced Acidity: Predicted pKa of 2.05 Enables Mild Reaction Conditions for Salt Formation and Derivatization

The predicted pKa of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is 2.05±0.36, which is substantially lower than that of unsubstituted isonicotinic acid (pKa of the carboxylic acid group ~4.9) [1]. This increased acidity is a direct consequence of the electron-withdrawing inductive effects of both the ortho-chlorine and meta-trifluoromethyl substituents . The low pKa value means the carboxylic acid group is more readily deprotonated under mildly basic conditions, facilitating efficient salt formation, aqueous work-up, and activation toward nucleophilic acyl substitution reactions without requiring strong bases that could degrade sensitive functionalities elsewhere in the molecule. This property is particularly advantageous in parallel synthesis and scale-up operations where gentle reaction conditions are preferred.

Process Chemistry Salt Formation Reactivity

Commercial Purity Benchmark: 98% Minimum Purity Validated by HPLC for Research and Development Supply

Commercially available 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is routinely supplied with a minimum purity specification of 98% as determined by HPLC, with certificates of analysis (CoA) provided to verify NMR, HPLC, and GC purity for each batch . This level of purity is essential for reproducible synthetic outcomes, particularly in multi-step syntheses where the accumulation of byproducts from impure starting materials can drastically reduce overall yield. While comparable halogenated pyridine building blocks are also available at 97–98% purity, the availability of detailed batch-specific analytical data from suppliers reduces the need for in-house purification prior to use, thereby streamlining project timelines and reducing labor costs .

Analytical Chemistry Quality Control Procurement Specification

Validated Application Scenarios for 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid Based on Quantitative Evidence


Synthesis of Aryloxyphenoxypropionate Herbicides (e.g., Fluazifop-butyl) Requiring the 2-Chloro-5-CF₃-4-Carboxy Scaffold

This compound is the direct chemical precursor to the pyridinyloxyphenoxy moiety found in fluazifop-butyl, a commercial systemic herbicide. The regiospecific arrangement of the chloro and trifluoromethyl groups on the pyridine ring is essential for the herbicidal activity of the final product . The high synthetic yield (~86%) for the carboxylation step supports the economic viability of this intermediate in agrochemical manufacturing processes .

Medicinal Chemistry Library Synthesis: Installation of a Lipophilic (LogP 2.452) Aromatic Acid Module

The balanced lipophilicity (LogP = 2.452) and enhanced acidity (pKa = 2.05) of this building block make it an ideal candidate for amide coupling reactions in parallel synthesis . It can be used to introduce a metabolically stable, electron-deficient aromatic ring into drug-like molecules, with the -CF₃ group potentially improving target binding and oral bioavailability of the resulting analogs .

Development of OLED Materials via Metal-Catalyzed Cross-Coupling of the 2-Chloro Handle

The chlorine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate extended π-conjugated systems for organic electronic applications . The presence of the -CF₃ group modulates the electronic properties of the resulting materials, potentially tuning emission wavelengths and charge transport characteristics in OLED devices [1].

Process Development for Halogenated Heterocyclic Carboxylic Acids Requiring Mild Reaction Conditions

Due to its significantly lower pKa (2.05) compared to non-halogenated pyridine carboxylic acids, this compound enables salt formation and subsequent derivatization under milder basic conditions . This is a critical advantage in process chemistry when working with substrates that are unstable to strong bases or elevated temperatures, allowing for safer and more selective large-scale transformations .

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